molecular formula C9H17NO4 B14461147 Ethyl 2-[(ethoxycarbonyl)amino]butanoate

Ethyl 2-[(ethoxycarbonyl)amino]butanoate

Cat. No.: B14461147
M. Wt: 203.24 g/mol
InChI Key: AEBYNAPXSPVPSI-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethoxycarbonyl)amino]butanoate is a carbamate-containing ester with the molecular formula C₉H₁₆NO₄ (calculated molar mass: 202.23 g/mol). Its structure features a butanoate ester backbone substituted at the 2-position with an ethoxycarbonylamino (-NHCOOEt) group. This functional group imparts unique reactivity and stability compared to related compounds, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)butanoate

InChI

InChI=1S/C9H17NO4/c1-4-7(8(11)13-5-2)10-9(12)14-6-3/h7H,4-6H2,1-3H3,(H,10,12)

InChI Key

AEBYNAPXSPVPSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-[(ethoxycarbonyl)amino]butanoate can be synthesized through the esterification of 2-aminobutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or bases. The product is then separated and purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2

Comparison with Similar Compounds

Functional Group and Molecular Formula Comparison

The table below summarizes key structural and molecular differences between Ethyl 2-[(ethoxycarbonyl)amino]butanoate and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent at Position 2 Key Functional Groups
This compound C₉H₁₆NO₄ 202.23 Ethoxycarbonylamino (-NHCOOEt) Carbamate, ester
Ethyl 2-cyano-2-ethylbutanoate C₉H₁₅NO₂ 169.22 Cyano (-CN) Nitrile, ester
Ethyl 2-amino-2-ethylbutanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Amino (-NH₂, protonated) Amine hydrochloride, ester
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino (-NHCOPh), ketone Amide, ketone, ester
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano (-CN), methylaminocarbonyl Nitrile, urea derivative

Reactivity and Stability

  • Carbamate vs. Nitrile: The ethoxycarbonylamino group in the target compound enhances stability under acidic conditions compared to the electron-withdrawing cyano group in Ethyl 2-cyano-2-ethylbutanoate . The nitrile group increases susceptibility to nucleophilic attack (e.g., hydrolysis), whereas the carbamate is more resistant but can undergo base-catalyzed hydrolysis to release amines .
  • Carbamate vs. Amine Hydrochloride: Ethyl 2-amino-2-ethylbutanoate hydrochloride exhibits higher water solubility due to its ionic nature but is prone to deprotonation in basic media. In contrast, the carbamate in the target compound provides neutral polarity, improving lipid solubility and bioavailability.
  • Carbamate vs. Benzoylamino/Ketone: Methyl 2-benzoylamino-3-oxobutanoate contains a benzoylamino group (electron-withdrawing aromatic ring) and a ketone, enabling enolate formation for C–C bond-forming reactions. The target compound lacks such keto-enol tautomerism but offers carbamate-specific reactivity, such as participation in Curtius rearrangements.

Physicochemical Properties

  • Solubility: The hydrochloride salt has high aqueous solubility (>500 mg/mL), while the carbamate derivative (target) is more soluble in organic solvents (e.g., ethanol, DCM).
  • Thermal Stability: Carbamates generally decompose at higher temperatures (~200–250°C) compared to nitriles (~150–200°C) . The benzoylamino-ketone analog may exhibit lower thermal stability due to keto-enol interconversion.

Research Findings and Data Gaps

  • Toxicity: Limited data exist for this compound, but carbamates are generally less toxic than cyanides .
  • Spectroscopic Differentiation : IR spectra of the carbamate show characteristic N–H stretches (~3300 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹), distinct from nitriles (~2250 cm⁻¹) .

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